- Synthesis, characterization and catalytic performance of Pd(II) complex immobilized on Fe3O4@SiO2 nanoparticles for the ligand-free cyanation of aryl halides using K4Fe(CN)6, Applied Organometallic Chemistry, 2019, 33(5),

Cas no 91-15-6 (1,2-Dicyanobenzene)

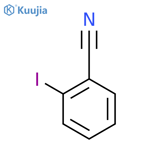

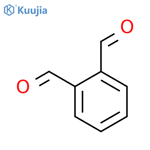

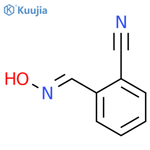

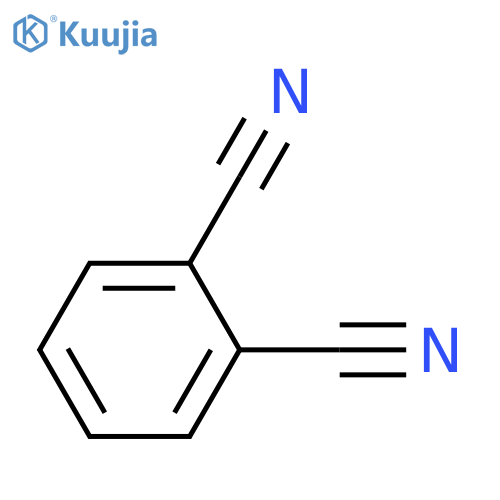

1,2-Dicyanobenzene structure

상품 이름:1,2-Dicyanobenzene

1,2-Dicyanobenzene 화학적 및 물리적 성질

이름 및 식별자

-

- Phthalonitrile

- o-pdn[qr]

- o-phthalodinitrile[qr]

- ortho-dicyanobenzene[qr]

- Phthalic acid dinitrile

- phthalicacid,dinitrile[qr]

- USAF nd-09

- 1,2-Dicyanobenzene

- 1,2-Benzenedicarbonitrile

- dicyanobenzene

- Ftalodinitril

- Ftalonitril

- o-dicyanobenzene

- o-PDN

- o-phthalonitrile

- PHTHALICNITRILE

- Phthalodinitril

- PHTHALODINITRILE

- o-Phthalodinitrile

- 1,2-Benzodinitrile

- o-Cyanobenzonitrile

- o-Benzenedicarbonitrile

- benzene-1,2-dicarbonitrile

- o-Benzenedinitrile

- 1,2-Benzendikarbonitril

- ortho-Dicyanobenzene

- Benzenedicarbonitrile

- Ftalonitril [Czech]

- Ftalodinitril [Czech]

- 1,2-Benzendikarbonitril [Czech]

- Phthalonitrile (8CI)

- 1,2-Bis(cyano)benzene

- NSC 17562

- o-Benzodinitrile

- STK802328

- 91-15-6

- CCRIS 8898

- AC-14597

- HSDB 5273

- D70390

- AKOS000120698

- CHEMBL3185350

- CAS-91-15-6

- CS-W016553

- SCHEMBL57480

- EINECS 202-044-8

- NSC-17562

- W-100316

- WLN: NCR BCN

- DTXSID8029604

- 1,2-Dicyanobenzene, 98%

- AI3-00049

- MFCD00001771

- Tox21_200999

- F0001-2216

- EC 202-044-8

- DB-030219

- Q408783

- UNII-978627YAJU

- NS00009417

- P0404

- NCGC00248893-01

- 1,2-BENZENEDICARBONITRILE [HSDB]

- EN300-21053

- Z104486876

- DTXCID709604

- 978627YAJU

- NSC17562

- NCGC00258552-01

-

- MDL: MFCD00001771

- 인치: 1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H

- InChIKey: XQZYPMVTSDWCCE-UHFFFAOYSA-N

- 미소: N#CC1C(C#N)=CC=CC=1

- BRN: 775028

계산된 속성

- 정밀분자량: 128.03700

- 동위원소 질량: 128.037

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 0

- 복잡도: 178

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1

- 토폴로지 분자 극성 표면적: 47.6

실험적 성질

- 색과 성상: 무색 바늘 모양의 결정체.그것은 수증기를 따라 휘발할 수 있다.그것은 열염산에 의해 점차 물로 분해되어 산으로 될 수 있다.

- 밀도: 1.24

- 융해점: 137-139 °C (lit.)

- 비등점: 227.54°C (rough estimate)

- 플래시 포인트: 화씨 온도: 323.6°f< br / >섭씨: 162°C< br / >

- 굴절률: 1.6231 (estimate)

- PH값: 7 (H2O)

- 용해도: benzene: 50 mg/mL, clear

- 수용성: 0.56 g/L (25 ºC)

- 안정성: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents, strong reducing agents.

- PSA: 47.58000

- LogP: 1.42996

- 용해성: 에탄올, 에틸에테르, 트리클로로메탄과 벤젠에 쉽게 용해되며 물과 석유에 약간 용해된다.

1,2-Dicyanobenzene 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H300

- 경고성 성명: P264,P301+P310

- 위험물 운송번호:UN 3439 6.1/PG 2

- WGK 독일:1

- 위험 범주 코드: 25

- 보안 지침: S36/37/39-S45-S28A

- RTECS 번호:TI8575000

-

위험물 표지:

- 포장 등급:II

- 위험 용어:R23/24/25

- TSCA:Yes

- 패키지 그룹:III

- 저장 조건:Store at room temperature

- 보안 용어:6.1

- 위험 등급:6.1

1,2-Dicyanobenzene 세관 데이터

- 세관 번호:2926909090

- 세관 데이터:

?? ?? ??:

2926909090개요:

2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

1,2-Dicyanobenzene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0404-25g |

1,2-Dicyanobenzene |

91-15-6 | 99.0%(GC) | 25g |

¥130.0 | 2022-05-30 | |

| Enamine | EN300-21053-2.5g |

benzene-1,2-dicarbonitrile |

91-15-6 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0404-500g |

1,2-Dicyanobenzene |

91-15-6 | 99.0%(GC) | 500g |

¥1090.0 | 2022-05-30 | |

| Life Chemicals | F0001-2216-5g |

1,2-Dicyanobenzene |

91-15-6 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-2216-10g |

1,2-Dicyanobenzene |

91-15-6 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D815153-2.5kg |

1,2-Dicyanobenzene |

91-15-6 | 98% | 2.5kg |

¥1,799.00 | 2022-01-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0404-100G |

Phthalonitrile |

91-15-6 | >99.0%(GC) | 100g |

¥290.00 | 2024-04-15 | |

| TRC | D438280-100g |

1,2-Dicyanobenzene |

91-15-6 | 100g |

$110.00 | 2023-05-18 | ||

| TRC | D438280-10g |

1,2-Dicyanobenzene |

91-15-6 | 10g |

$ 57.00 | 2023-09-07 | ||

| abcr | AB118582-1 kg |

Phthalonitrile, 98%; . |

91-15-6 | 98% | 1 kg |

€111.80 | 2023-07-20 |

1,2-Dicyanobenzene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: 2301851-81-8 (immobilized on SiO2-coated Fe3O4) Solvents: Dimethylformamide ; 5 h, 120 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C

참조

- Pd/CuO nanoparticles as a highly effective catalyst for the cyanation of aryl halides under ligand-free conditions, Tetrahedron Letters, 2016, 57(3), 337-339

합성회로 3

반응 조건

1.1 Reagents: Ammonia Catalysts: Molybdovanadophosphoric acid (H4PMo11VO40) , Titania ; 2 h, 375 - 450 °C

참조

- A Versatile VMPO Catalyst Prepared In Situ for Oxidative Ammonolysis of Isomeric Picolines and Xylenes, Russian Journal of General Chemistry, 2020, 90(2), 292-298

합성회로 4

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Palladium (poly(triphenylimidazole) supported) Solvents: Dimethylformamide ; 10 h, 120 °C

참조

- A Porous Organic Poly(triphenylimidazole) Decorated with Palladium Nanoparticles for the Cyanation of Aryl Iodides, Chemistry - An Asian Journal, 2018, 13(18), 2708-2713

합성회로 5

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Carbon , Copper Solvents: Dimethylformamide ; 12 h, 120 °C

참조

- Synthesis and catalytic activity of carbon supported copper nanoparticles for the synthesis of aryl nitriles and 1,2,3-triazoles, RSC Advances, 2015, 5(4), 2785-2793

합성회로 6

반응 조건

1.1 Reagents: Ammonia Catalysts: Vanadium oxide (V2O5) , Titania Solvents: Water ; 370 °C

참조

- Ammoxidation of 2-picoline catalyzed by modified V2O5/TiO2, Monatshefte fuer Chemie, 2014, 145(8), 1365-1369

합성회로 7

반응 조건

1.1 Solvents: Chloroform ; rt → 160 °C; 24 h, 160 °C

참조

- Electrochemical behaviour of chloro- and hydroxy- subphthalocyanines, Electrochimica Acta, 2020, 329,

합성회로 8

반응 조건

1.1 Catalysts: Palladium chloride Solvents: Acetonitrile , Water ; 15 h, reflux

참조

- An overview on the progress and development on the palladium catalyzed direct cyanation, Inorganica Chimica Acta, 2021, 514,

합성회로 9

반응 조건

1.1 Reagents: Potassium phenoxide , Potassium carbonate , Triphenylphosphine , Dimethyl maleate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, 120 °C

참조

- Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines, Organic Letters, 2016, 18(23), 6108-6111

합성회로 10

반응 조건

1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene

참조

- Palladium-catalyzed reactions for fine chemical synthesis. Part 21. A new palladium catalyst system for the cyanation of aryl chlorides, Tetrahedron Letters, 2001, 42(38), 6707-6710

합성회로 11

반응 조건

1.1 Reagents: Ammonium hydroxide , Ammonium bromide Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 - 12 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

참조

- NH4Br-Promoted Single-Step and Transition-Metal-Free Conversion of Aldehydes to Nitriles in Ammonia Water, ChemistrySelect, 2022, 7(45),

합성회로 12

반응 조건

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 15 - 30 min, rt

참조

- SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles, Synlett, 2019, 30(12), 1484-1488

합성회로 13

반응 조건

1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(oxydi-2,1-phenylene)bis[1,1-diphenylphosphine-κP]]pallad… Solvents: 1,4-Dioxane , Water ; 80 min, 90 °C

참조

- Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues, Journal of Organic Chemistry, 2018, 83(9), 4922-4931

합성회로 14

반응 조건

1.1 Catalysts: Copper Solvents: Dimethylformamide ; 6 h, 120 °C

참조

- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

1,2-Dicyanobenzene Raw materials

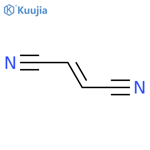

- 2-Butenedinitrile

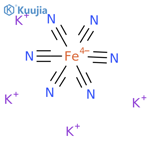

- Potassium hexacyanoferrate

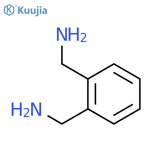

- 2-(aminomethyl)phenylmethanamine

- Phthalaldehyde

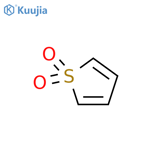

- Thiophene, 1,1-dioxide

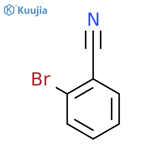

- 2-Bromobenzonitrile

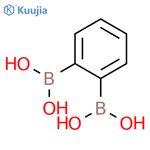

- Boronic acid,1,2-phenylenebis- (9CI)

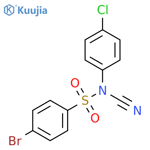

- Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-cyano-

- 2-CYANOBENZALDEHYDE OXIME

- Potassium Hexacyanoferrate(III)

- 2-Iodobenzonitrile

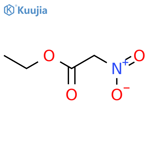

- ethyl 2-nitroacetate

1,2-Dicyanobenzene Preparation Products

1,2-Dicyanobenzene 관련 문헌

-

Dapeng Li,Peng Zhang,Suxiang Ge,Guofu Sun,Qin He,Wenjun Fa,Yun Li,Juntao Ma RSC Adv. 2021 11 31226

-

Yuxuan Zhang,Saisai Gai,Zhonghui Wang,Shuang Wang,An Sui,Xi-Ming Song RSC Adv. 2019 9 9253

-

L. Dokládalová,F. Bure?,W. Kuznik,I. V. Kityk,A. Wojciechowski,T. Mikysek,N. Almonasy,M. Ramaiyan,Z. Padělková,J. Kulhánek,M. Ludwig Org. Biomol. Chem. 2014 12 5517

-

Alexander Landera,Alexander M. Mebel Faraday Discuss. 2010 147 479

-

Giulia Lavarda,Jorge Labella,M. Victoria Martínez-Díaz,M. Salomé Rodríguez-Morgade,Atsuhiro Osuka,Tomás Torres Chem. Soc. Rev. 2022 51 9482

91-15-6 (1,2-Dicyanobenzene) 관련 제품

- 55984-93-5(2-Methylbenzene-1,4-dicarbonitrile)

- 88-96-0(benzene-1,2-dicarboxamide)

- 2571-52-0(2,4,6-Trimethylbenzonitrile)

- 56765-79-8(4-Aminophthalonitrile)

- 22884-95-3(3,4-Dimethylbenzonitrile)

- 5724-56-1(2,3-Dimethylbenzonitrile)

- 877-24-7(Potassium Hydrogen Phthalate)

- 84-74-2(Dibutyl phthalate)

- 22856-30-0(2,3-Naphthalenedicarbonitrile)

- 63089-50-9(4-Methylphthalonitrile)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-15-6)Phthalonitrile

순결:99.9%

재다:200kg

가격 ($):문의